Dihydroisoxazole, 1h

Catalog No.
S1767426
CAS No.
744198-09-2
M.F
C21H22BrN3O4
M. Wt
460.3 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroisoxazole, 1h

CAS Number

744198-09-2

Product Name

Dihydroisoxazole, 1h

IUPAC Name

benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamate

Molecular Formula

C21H22BrN3O4

Molecular Weight

460.3 g/mol

InChI

InChI=1S/C21H22BrN3O4/c22-19-12-17(29-25-19)13-23-20(26)18(11-15-7-3-1-4-8-15)24-21(27)28-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,26)(H,24,27)/t17?,18-/m0/s1

InChI Key

FGARZQSJAHGKBO-ZVAWYAOSSA-N

SMILES

C1C(ON=C1Br)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

KCA075; KCA0 75; KCA0-75

Canonical SMILES

C1C(ON=C1Br)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

C1C(ON=C1Br)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

The exact mass of the compound Dihydroisoxazole, 1h is 459.0794 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dihydroisoxazole, specifically 1H-dihydroisoxazole, is a heterocyclic compound characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is a derivative of isoxazole, which features a double bond between the nitrogen and carbon atoms. The structural formula can be represented as follows:

C3H5N2O\text{C}_3\text{H}_5\text{N}_2\text{O}

Dihydroisoxazole is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties that facilitate various

, primarily involving cycloaddition processes. One significant reaction is the [3+2] cycloaddition, where it can react with nitrile oxides to form more complex structures. For instance, nitromethyl-3-phenyl-4,5-dihydroisoxazole can be synthesized through a cycloaddition reaction between benzonitrile N-oxide and 3-nitroprop-1-ene, yielding high purity products suitable for further structural analysis .

Other reactions include:

  • Regioselective Synthesis: Dihydroisoxazoles can be synthesized via metal-free methods that promote regioselectivity, allowing for targeted substitutions on the ring structure .
  • 1,3-Dipolar Cycloaddition: This method involves the addition of dipoles to alkenes or alkynes, leading to the formation of dihydroisoxazole derivatives .

Dihydroisoxazole derivatives have shown promising biological activities. They are recognized for their potential as fungicidal and herbicidal agents. Specific compounds within this class have been reported to exhibit anti-cancer properties by acting as histone deacetylase inhibitors . Additionally, some derivatives have been investigated for their neuroprotective effects and ability to modulate various biological pathways.

The synthesis of dihydroisoxazole can be achieved through several methodologies:

  • 1,3-Dipole Addition: This method involves the reaction of hydroxyimino compounds with alkenes or alkynes under acidic conditions to form dihydroisoxazoles efficiently .
  • Cycloaddition Reactions: Dihydroisoxazoles can be synthesized via cycloaddition reactions with nitrile oxides or other dipolarophiles, which provide a straightforward route to obtain various substituted derivatives .
  • Metal-Free Conditions: Recent advancements have allowed for the synthesis of dihydroisoxazoles under metal-free conditions using bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), enhancing regioselectivity and yield .

Dihydroisoxazole compounds have diverse applications in various fields:

  • Pharmaceuticals: They serve as intermediates in the synthesis of drugs targeting cancer and other diseases.
  • Agriculture: Certain derivatives are developed as herbicides and fungicides due to their efficacy against specific pathogens.
  • Material Science: Dihydroisoxazoles are explored for their potential use in developing novel materials with unique properties.

Interaction studies involving dihydroisoxazole derivatives focus on their binding affinities and mechanisms of action within biological systems. These studies often employ techniques such as molecular docking and spectroscopy to elucidate how these compounds interact with target proteins or enzymes. For example, investigations into their role as histone deacetylase inhibitors reveal insights into their potential therapeutic effects against cancer .

Dihydroisoxazole shares structural similarities with several other heterocyclic compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
IsoxazoleFive-membered ring with one nitrogen double bondMore stable than dihydroisoxazole; lacks hydrogen saturation
OxazoloneFive-membered ring with one nitrogen and one carbonyl groupExhibits different reactivity due to carbonyl presence
PyrazoleFive-membered ring with two adjacent nitrogen atomsDifferent electronic properties affecting reactivity
ThiazoleFive-membered ring containing sulfurDistinct reactivity patterns due to sulfur atom

Dihydroisoxazole's unique combination of nitrogen atoms and saturated carbon framework allows it to participate in specific

Dihydroisoxazoles, also known as isoxazolines, represent a fundamental class of five-membered heterocyclic compounds characterized by the presence of both nitrogen and oxygen atoms within their ring structure. These compounds are distinguished from their fully aromatic isoxazole counterparts by the presence of additional hydrogen atoms, resulting in a partially saturated heterocyclic system. The basic structural framework consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, with the nitrogen and oxygen atoms separated by a single carbon atom.

The chemical classification of dihydroisoxazoles places them within the broader category of azoles, specifically as oxygen-containing heterocycles. These compounds can exist in various isomeric forms, with 4,5-dihydroisoxazole (2-isoxazoline) being the most commonly studied and synthetically accessible variant. The structural diversity within this class is further enhanced by the possibility of substitution at various positions on the ring, leading to an extensive array of derivatives with distinct chemical and biological properties.

The heterocyclic nature of dihydroisoxazoles imparts unique electronic properties that contribute to their reactivity and biological activity. The presence of the oxygen-nitrogen bond creates a polarized system that can participate in various chemical transformations, including ring-opening reactions, rearrangements, and further functionalization. This inherent reactivity makes dihydroisoxazoles valuable synthetic intermediates while also contributing to their biological activity through interactions with target proteins and enzymes.

Historical Development and Research Evolution

The development of dihydroisoxazole chemistry has evolved significantly over the past several decades, with early research focusing primarily on synthetic methodology and basic chemical properties. The recognition of their biological potential emerged gradually as researchers began to explore the pharmacological activities of various derivatives. The field gained considerable momentum with the discovery that certain dihydroisoxazole derivatives could serve as enzyme inhibitors and antimicrobial agents.

A pivotal moment in dihydroisoxazole research came with the identification of their potential as targeted covalent inhibitors. The 3-halo-4,5-dihydroisoxazole scaffold, in particular, has been recognized as an outstanding warhead for the design of novel covalent enzyme inhibitors. This discovery opened new avenues for drug development, as covalent inhibitors can offer advantages in terms of potency, selectivity, and duration of action compared to their non-covalent counterparts.

Recent years have witnessed an explosion of interest in dihydroisoxazole chemistry, driven by advances in synthetic methodology and a deeper understanding of structure-activity relationships. Modern research has expanded to encompass diverse therapeutic areas, including antibacterial drug development, anti-inflammatory agents, and neuroprotective compounds. The development of efficient synthetic routes, particularly metal-free approaches, has further accelerated research in this field.

Nomenclature and Classification Systems

The nomenclature of dihydroisoxazole compounds follows established International Union of Pure and Applied Chemistry guidelines, with systematic naming conventions that reflect the structural characteristics of these heterocyclic compounds [8] [12]. The fundamental nomenclature is based on the Hantzsch-Widman system, which designates the five-membered ring containing nitrogen and oxygen atoms as the core structural unit [14] [13].

The preferred International Union of Pure and Applied Chemistry name for the unsubstituted compound is 4,5-dihydro-1,2-oxazole, which indicates the presence of a saturated five-membered ring with nitrogen and oxygen atoms in the 1,2-positions [12] [9]. Alternative nomenclature includes the designation as isoxazoline, which specifically refers to the dihydro derivative of isoxazole [14] [12]. The numbering system begins with the oxygen atom at position 1, followed by nitrogen at position 2, and carbon atoms at positions 3, 4, and 5 [8] [12].

Classification of dihydroisoxazole compounds is based on several structural criteria, including substitution patterns, stereochemistry, and functional group presence [14] [15]. The compounds are classified as five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions [7] [14]. Within this classification system, dihydroisoxazoles are distinguished from their aromatic counterparts (isoxazoles) by the presence of saturated carbon atoms in the ring structure [14] [38].

Systematic nomenclature also incorporates stereochemical descriptors when multiple stereoisomers are possible, particularly for compounds containing chiral centers [15] [19]. The classification system recognizes different regioisomers based on the position of double bonds within the ring structure, leading to distinct isomeric forms with specific nomenclature designations [14] [20]. Complex derivatives, such as dihydroisoxazole 1H, require extended nomenclature that includes detailed descriptions of substituents and their stereochemical arrangements [8].

Isomeric Forms of Dihydroisoxazoles

Dihydroisoxazoles exist in three distinct isomeric forms, each characterized by different positions of the double bond within the five-membered heterocyclic ring structure [14]. These structural isomers exhibit unique chemical and physical properties that influence their reactivity, stability, and synthetic accessibility [18] [19].

The 2-isoxazoline form, also designated as delta-2-isoxazoline, represents the most common and stable isomeric variant [14] [28]. In this configuration, the double bond is positioned between carbon-3 and nitrogen-2, resulting in the systematic name 4,5-dihydro-1,2-oxazole [12] [14]. This isomeric form is predominantly obtained through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes, making it the most synthetically accessible variant [41] [43]. The stability of 2-isoxazolines arises from the favorable electronic distribution within the ring system and the reduced strain compared to other isomeric forms [14] [28].

The 3-isoxazoline isomer, characterized by the double bond between carbon-4 and carbon-5, corresponds to the systematic name 2,3-dihydro-1,2-oxazole [11] [14]. This isomeric form exhibits lower stability compared to 2-isoxazolines and demonstrates increased susceptibility to rearrangement reactions [14]. The synthesis of 3-isoxazolines typically involves nitrogen-methylation of 2-isoxazolines followed by nucleophilic attack and deprotonation processes [14]. The reduced stability of this isomer is attributed to electronic factors and ring strain considerations that favor rearrangement to more stable configurations [14].

The 4-isoxazoline form represents the third major isomeric variant, featuring the double bond between carbon-3 and carbon-4, resulting in the systematic name 2,5-dihydro-1,2-oxazole [14]. This isomer exhibits intermediate stability between 2-isoxazolines and 3-isoxazolines [14]. The preferred synthetic route for 4-isoxazolines involves three-plus-two cycloaddition reactions between nitrones and alkynes, which can be considered an extension of the more common nitrone-olefin cycloaddition methodology [14]. The stability characteristics of 4-isoxazolines make them suitable intermediates for various synthetic transformations, although they are less commonly encountered than 2-isoxazolines [14].

Isomeric FormDouble Bond PositionInternational Union of Pure and Applied Chemistry NameSynthesis MethodRelative Stability
2-IsoxazolineC-3 to N-24,5-dihydro-1,2-oxazole1,3-Dipolar cycloadditionHighest
3-IsoxazolineC-4 to C-52,3-dihydro-1,2-oxazoleN-methylation followed by nucleophilic attackLowest
4-IsoxazolineC-3 to C-42,5-dihydro-1,2-oxazole(3+2) Cycloaddition with nitronesIntermediate

Structural Features and Molecular Properties

The structural architecture of dihydroisoxazole compounds is characterized by a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom arranged in specific geometric configurations [12] [14] [23]. The nitrogen and oxygen heteroatoms occupy adjacent positions within the ring structure, creating a unique electronic environment that influences the overall molecular properties and reactivity patterns [7] [14] [23].

The hybridization states of the ring atoms play a crucial role in determining the geometric parameters of dihydroisoxazole molecules [23] [24]. The nitrogen and oxygen atoms typically exhibit sp² hybridization, while the saturated carbon atoms demonstrate sp³ hybridization characteristics [23] [24]. This hybridization pattern contributes to the overall molecular geometry and influences the bond angles within the ring structure [23]. Crystallographic analyses have revealed that the bond angles at nitrogen atoms range from approximately 109.6 degrees to 114.7 degrees, with variations depending on the specific substitution pattern and electronic environment [23].

The nitrogen-oxygen bond represents a particularly significant structural feature, exhibiting partial double bond character with typical bond lengths ranging from 1.275 to 1.281 angstroms [23]. This bond length indicates considerable π-electron delocalization within the nitrogen-oxygen-carbon system, contributing to the unique electronic properties of dihydroisoxazole compounds [23] [28]. The nitrogen-oxygen bond strength is relatively weak compared to typical carbon-carbon bonds, making this structural element a potential site for ring-opening reactions and molecular rearrangements [14] [28].

The ring conformation of dihydroisoxazole compounds varies depending on the substitution pattern and electronic factors [24] [26] [27]. Crystallographic studies have identified envelope conformations as common structural arrangements, with specific puckering parameters that can be quantified using established mathematical models [23] [26]. In some cases, the ring structure approaches planarity, particularly when conjugation with aromatic substituents is present [23] [27]. The conformational flexibility of the ring system influences the overall molecular shape and affects intermolecular interactions in solid-state structures [26] [27].

Structural ParameterTypical ValueDescription
Ring Size5 atoms3 carbons, 1 nitrogen, 1 oxygen
N-O Bond Length1.275-1.281 ÅPartial double bond character
Bond Angles (O-N-C)109.6-114.7°Variable with substitution
Ring ConformationEnvelope/Near-planarDepends on substitution pattern
Hybridizationsp²(N,O), sp³(C)Mixed hybridization states

The molecular properties of dihydroisoxazole compounds are significantly influenced by the presence of the nitrogen-oxygen heterocyclic system [29]. The polar nature of the nitrogen-oxygen bond contributes to moderate to high dipole moments, affecting solubility characteristics and intermolecular interactions . The electron distribution within the ring system shows delocalization of π-electrons over the nitrogen-oxygen-carbon framework, although the compounds are classified as non-aromatic due to the saturated nature of the ring structure [7] [14] [29].

Physical properties such as melting points, boiling points, and solubility characteristics vary considerably with substitution patterns and molecular weight [32] [38] [39]. Unsubstituted dihydroisoxazole exhibits different physical properties compared to heavily substituted derivatives, with the parent compound isoxazole showing a melting point of -67.1 degrees Celsius and a boiling point of 93-95 degrees Celsius [38]. More complex derivatives, such as diphenyl-substituted variants, demonstrate higher melting points (75-76 degrees Celsius) and reduced solubility in polar solvents [39].

CompoundMolecular FormulaMolecular WeightMelting PointDensity
IsoxazoleC₃H₃NO69.06 g/mol-67.1°C1.078 g/mL
4,5-DihydroisoxazoleC₃H₅NO71.08 g/molNot reportedNot reported
4,5-Dihydro-3,5-diphenylisoxazoleC₁₅H₁₃NO223.27 g/mol75-76°C1.11 g/mL

Theoretical Background of the Nitrogen-Oxygen Heterocyclic System

The theoretical foundation of the nitrogen-oxygen heterocyclic system in dihydroisoxazole compounds encompasses fundamental principles of molecular orbital theory, electronic structure, and bonding characteristics that govern the unique properties of these five-membered heterocycles [29] [30] [31]. The electronic configuration of the nitrogen-oxygen system involves complex orbital interactions that distinguish these compounds from other heterocyclic structures and influence their chemical behavior [29] [31].

Molecular orbital analysis reveals that the nitrogen-oxygen heterocyclic system exhibits distinctive electronic characteristics arising from the different electronegativity values and orbital energies of the heteroatoms [31]. The nitrogen atom contributes both bonding and non-bonding electrons to the molecular orbital framework, with the lone pair electrons occupying orbitals that can participate in π-bonding interactions within specific regions of the heterocyclic ring [31]. The π-molecular orbital distribution shows that nitrogen atoms with sp² hybridization create non-degenerate orbital sets, contrasting with the degenerate orbitals observed in purely carbon-based aromatic systems [31].

The oxygen atom in the dihydroisoxazole system contributes two lone pairs of electrons, with one pair occupying an sp² hybridized orbital and another pair in an unhybridized p-orbital [31]. This electronic arrangement creates a delocalized electron cloud above and below the pentagonal ring structure, although the overall system remains non-aromatic due to the saturated carbon atoms [31]. The delocalization pattern influences the reactivity of the nitrogen-oxygen bond and contributes to the observed bond length characteristics and partial double bond character [28] [31].

Quantum mechanical calculations have provided insights into the relative stability of different dihydroisoxazole isomers and their electronic properties [28]. Density functional theory studies indicate that 5-nitromethyl isomers exhibit higher stability compared to 4-nitromethyl variants, supporting experimental observations regarding product distribution in cycloaddition reactions [28]. These theoretical predictions correlate with crystallographic data and spectroscopic evidence, demonstrating the utility of computational methods in understanding dihydroisoxazole chemistry [28].

The theoretical analysis of the nitrogen-oxygen bond reveals characteristics that explain the observed reactivity patterns and stability issues associated with dihydroisoxazole compounds [14] [28]. The relatively weak nitrogen-oxygen bond energy, predicted through molecular orbital calculations, accounts for the susceptibility of these compounds to ring-opening reactions and photochemical rearrangements [14]. Theoretical studies have also elucidated the role of conjugation effects in stabilizing certain dihydroisoxazole derivatives, particularly those containing aromatic substituents [28].

Electron density distributions calculated through theoretical methods demonstrate that the nitrogen and oxygen atoms carry significant partial charges, contributing to the polar character of the heterocyclic system [29] [31]. This charge distribution influences intermolecular interactions, solubility characteristics, and coordination behavior with metal centers [29]. The theoretical understanding of these electronic properties has guided the development of new synthetic methodologies and the design of functionalized dihydroisoxazole derivatives for specific applications [40] [41].

Dihydroisoxazole compounds represent a significant class of five-membered heterocyclic systems containing nitrogen and oxygen atoms in a saturated ring structure. These compounds have garnered considerable attention in synthetic organic chemistry due to their versatile reactivity patterns and their role as intermediates in the synthesis of more complex heterocyclic architectures. The development of efficient synthetic methodologies for dihydroisoxazole derivatives has been driven by their widespread applications in medicinal chemistry, agricultural chemistry, and materials science.

The structural framework of dihydroisoxazoles consists of a five-membered ring containing one nitrogen atom and one oxygen atom, with the carbon-carbon double bond being reduced compared to the fully aromatic isoxazole system. This partial saturation imparts unique chemical properties that make these compounds valuable synthetic intermediates while maintaining the essential pharmacophoric elements that contribute to biological activity.

One,Three-Dipolar Cycloaddition Methodologies

Classical Nitrile Oxide Cycloaddition Reactions

The one,three-dipolar cycloaddition of nitrile oxides with alkenes and alkynes represents the most extensively studied and widely employed method for the synthesis of dihydroisoxazole derivatives [1] [2] [3]. This approach offers excellent atom economy and generally proceeds under mild reaction conditions with good to excellent yields. The fundamental mechanism involves the concerted addition of a nitrile oxide dipole across an unsaturated carbon-carbon bond, resulting in the formation of a five-membered heterocyclic ring.

Nitrile oxides can be generated through various methods, including the dehydrohalogenation of hydroximoyl chlorides, oxidation of aldoximes, and in situ generation from primary nitroalkanes [4]. The choice of nitrile oxide generation method significantly influences both the reaction efficiency and the substrate scope. Chloramine-T mediated oxidation of aldoximes has emerged as a particularly effective approach, providing clean reaction conditions and broad functional group tolerance [3].

The regioselectivity of nitrile oxide cycloaddition reactions is governed by both electronic and steric factors. Electron-rich alkenes typically react with high regioselectivity, with the oxygen atom of the nitrile oxide becoming attached to the more substituted carbon atom of the alkene. This regioselectivity can be rationalized through frontier molecular orbital theory, where the highest occupied molecular orbital of the alkene and the lowest unoccupied molecular orbital of the nitrile oxide interact preferentially in a specific orientation [5].

Recent developments in nitrile oxide chemistry have focused on the use of catalyst-free conditions and environmentally benign reaction media. Water-assisted nitrile oxide cycloadditions have demonstrated excellent selectivity and efficiency, eliminating the need for organic solvents and toxic catalysts [6]. These aqueous conditions proceed under mild acidic conditions with pH values between 4 and 5, contrasting with traditional basic conditions required for organic solvents.

Advanced Dipolar Cycloaddition Strategies

The development of more sophisticated dipolar cycloaddition methodologies has led to improved control over both regio- and stereoselectivity in dihydroisoxazole synthesis. Metal-free approaches using para-toluenesulfonic acid as a mediator have shown particular promise for the synthesis of highly substituted derivatives [7] [8]. This methodology employs alpha-nitroketones as nitrile oxide precursors, which undergo in situ conversion to reactive dipoles in the presence of acid catalysts.

The para-toluenesulfonic acid mediated approach offers several advantages over traditional methods, including milder reaction conditions, reduced toxicity, and excellent functional group compatibility [8]. The reaction mechanism involves the acid-catalyzed conversion of alpha-nitroketones to nitroso cations, which subsequently isomerize to nitrile oxides that participate in cycloaddition reactions with various dipolarophiles.

Optimization studies have revealed that the choice of solvent plays a crucial role in determining reaction efficiency and selectivity. Isopropanol has emerged as the optimal solvent for many transformations, providing the appropriate polarity and hydrogen bonding characteristics to facilitate both nitrile oxide generation and subsequent cycloaddition [8]. Temperature control is equally important, with most reactions proceeding optimally at temperatures between 60 and 80 degrees Celsius.

Organoselenium-Mediated Cyclization Approaches

Selenium-Induced Intramolecular Cyclizations

Organoselenium chemistry has provided innovative solutions for the synthesis of two,five-dihydroisoxazoles through electrophilic selenium-induced intramolecular cyclization reactions [9]. This methodology employs O-allyl oximes as starting materials, which undergo treatment with phenylselenenyl bromide to generate reactive selenium-containing intermediates that cyclize to form the heterocyclic ring system.

The mechanistic pathway involves initial formation of a four-phenylselenenyl iminium bromide intermediate through electrophilic attack of the selenium reagent on the allyl double bond [9]. This intermediate is inherently unstable and is not isolated from the reaction mixture. Subsequent reduction with sodium borohydride affords the corresponding N-alkyl-four-phenylselenoisoxazolidine, which serves as a precursor for the final dihydroisoxazole product.

The key transformation occurs through oxidation-syn-selenoxide elimination, where treatment with hydrogen peroxide in tetrahydrofuran at low temperatures results in the formation of selenoxide intermediates that undergo spontaneous elimination to yield the desired two,five-dihydroisoxazole derivatives [9]. This approach offers excellent stereochemical control and good yields across a range of substrates bearing different substitution patterns.

Stereochemical Considerations in Selenium-Mediated Reactions

The stereoselectivity of organoselenium-mediated cyclizations is governed by the conformational preferences of the selenium-containing intermediates and the geometric constraints imposed by the cyclization process [9]. The trans-stereoselectivity observed in these reactions can be attributed to the preferred chair-like transition state geometry that minimizes steric interactions between the developing ring system and the selenium substituent.

Temperature control is critical for achieving optimal stereoselectivity in these transformations. Low-temperature conditions favor the formation of kinetic products with well-defined stereochemistry, while elevated temperatures can lead to thermodynamic equilibration and reduced selectivity. The use of anhydrous solvents and inert atmosphere conditions is essential to prevent side reactions involving selenium oxidation.

The substrate scope of selenium-mediated cyclizations encompasses a wide range of O-allyl oximes bearing various aromatic and aliphatic substituents. Electron-rich aromatic systems generally provide higher yields and better stereoselectivity compared to electron-deficient substrates, reflecting the electronic requirements of the cyclization mechanism.

Hydroxylamine-Based Synthetic Strategies

Direct Hydroxylamine Condensation Methods

The condensation of hydroxylamine with carbonyl compounds represents a fundamental approach to dihydroisoxazole synthesis that proceeds through initial oxime formation followed by intramolecular cyclization [10] [11]. This methodology is particularly effective for the preparation of functionalized derivatives bearing multiple substituents on the heterocyclic ring.

The reaction typically proceeds under weakly acidic conditions, where hydroxylamine reacts with aldehydes or ketones to form oxime intermediates [10]. These intermediates can subsequently undergo cyclization reactions with appropriately positioned electrophilic centers to generate the dihydroisoxazole ring system. The pH of the reaction medium plays a crucial role in determining both the reaction rate and the product distribution.

Optimization of reaction conditions has revealed that the use of hydroxylamine hydrochloride in combination with mild bases provides optimal results for most substrates [11]. The base serves to neutralize the hydrochloric acid generated during the condensation reaction while maintaining the appropriate pH for efficient oxime formation. Sodium bicarbonate and potassium carbonate have proven to be effective base choices for these transformations.

Advanced Hydroxylamine Methodologies

Recent developments in hydroxylamine chemistry have led to more sophisticated synthetic approaches that combine oxime formation with subsequent ring-forming reactions in a single operation. Multicomponent reactions involving hydroxylamine, aldehydes, and activated methylene compounds have emerged as powerful tools for the rapid assembly of complex dihydroisoxazole architectures [12].

The domino reaction approach employs activated nucleophiles such as malononitrile or methyl cyanoacetate that undergo initial condensation with aldehydes to form electron-rich alkenes, which subsequently react with hydroxylamine derivatives to generate dihydroisoxazole products [11]. This strategy offers excellent atom economy and provides access to highly functionalized products in a single synthetic operation.

Stereoelectronic effects play a significant role in determining the outcome of these multicomponent reactions. The electronic nature of the aldehyde component influences both the rate of initial condensation and the regioselectivity of subsequent cyclization. Electron-deficient aldehydes generally provide higher yields and better selectivity compared to electron-rich substrates.

Metal-Catalyzed Cyclization Methods

Gold-Catalyzed Hydroaminative Cyclizations

Gold catalysis has emerged as a powerful tool for the synthesis of two,five-dihydroisoxazole derivatives through intramolecular hydroaminative cyclization reactions [13]. This methodology employs O-propargyl-N-Boc-hydroxylamine substrates that undergo gold-catalyzed cyclization to form the heterocyclic ring system with high efficiency and selectivity.

The catalytic cycle involves initial coordination of the gold catalyst to the alkyne moiety, activating it toward nucleophilic attack by the hydroxylamine nitrogen atom [13]. The resulting vinyl-gold intermediate undergoes protonolysis to regenerate the active catalyst and release the dihydroisoxazole product. This mechanism provides excellent chemoselectivity and functional group tolerance.

The choice of gold catalyst significantly influences both the reaction rate and the product selectivity. Cationic gold complexes bearing weakly coordinating counterions have proven most effective for these transformations. The ligand environment around the gold center affects both the catalyst stability and the electronic properties that govern substrate activation.

Other Metal-Catalyzed Approaches

Copper-catalyzed methodologies have been developed for the synthesis of four,five-dihydroisoxazoles through the condensation of primary nitro compounds with alkenes [14]. This approach utilizes copper(II) salts in combination with organic or inorganic bases to facilitate the formation of nitrile oxide intermediates that undergo cycloaddition with the alkene substrate.

The copper catalyst serves multiple roles in these transformations, including activation of the nitro compound toward base-mediated deprotonation and stabilization of the resulting nitronate intermediates [14]. The formation of copper-nitronate complexes appears to be crucial for efficient nitrile oxide generation and subsequent cycloaddition.

Iron-catalyzed cyclization methods have also been developed for the synthesis of dihydroisoxazole derivatives, particularly through the cyclization of ketoxime carboxylates with various nucleophiles [15]. These reactions proceed through iron-catalyzed nitrogen-oxygen bond cleavage, generating reactive intermediates that undergo intramolecular cyclization to form the heterocyclic products.

Cascade and Tandem Reaction Strategies

Ring-Opening/Cyclization Sequences

Tandem ring-opening and cyclization reactions provide efficient access to five-hydroxy-four,five-dihydroisoxazoles through a regiospecific sequence involving Michael addition and ring-closure steps [16]. This methodology starts with readily available cyclic substrates that undergo ring-opening under mild basic conditions, followed by intramolecular cyclization to generate the dihydroisoxazole framework.

The reaction mechanism involves initial ring-opening of the substrate to generate a nucleophilic intermediate that undergoes Michael addition to an appropriately positioned electrophilic center [16]. The resulting adduct subsequently cyclizes through intramolecular nucleophilic attack to form the five-membered heterocyclic ring. This sequence proceeds with high regioselectivity and good functional group tolerance.

The mild reaction conditions and metal-free nature of this approach make it particularly attractive for the synthesis of sensitive substrates. The reaction typically proceeds at room temperature in polar protic solvents, eliminating the need for specialized equipment or stringent reaction conditions.

Multicomponent Cascade Reactions

One-pot multicomponent reactions have been developed that combine multiple bond-forming steps in a single operation to generate complex dihydroisoxazole derivatives [17] [18]. These cascade reactions typically involve three or more reactive components that undergo sequential transformations to build the heterocyclic framework with high efficiency.

A particularly effective approach involves the reaction of aldehydes with ethyl nitroacetate in the presence of 1,4-diazabicyclo[2.2.2]octane as a catalyst under ultrasonication conditions [17]. The reaction conditions can be tuned to favor different product types, with temperature playing a crucial role in determining whether isoxazoline N-oxides, isoxazoles, or dihydroisoxazoles are formed as the major products.

The mechanistic complexity of these cascade reactions requires careful optimization of reaction parameters to achieve optimal yields and selectivity. Factors such as catalyst loading, solvent choice, temperature, and reaction time all influence the outcome of these transformations.

Specialized Cyclization Methodologies

Iodocyclization Approaches

Iodocyclization reactions have been developed for the efficient synthesis of both two,five-dihydroisoxazoles and fully aromatic isoxazoles through the cyclization of N-alkoxycarbonyl O-propargylic hydroxylamines [19]. This methodology offers excellent control over the oxidation state of the final product through careful selection of reaction conditions.

The iodocyclization process involves electrophilic activation of the alkyne moiety by iodine, followed by intramolecular nucleophilic attack by the hydroxylamine nitrogen to form the heterocyclic ring [19]. The resulting four-iodo-dihydroisoxazole intermediates can be further functionalized through cross-coupling reactions without aromatization, providing access to polyfunctionalized derivatives.

The versatility of this approach is demonstrated by its application to the synthesis of valdecoxib and related pharmaceutical compounds [19]. The ability to control the oxidation state of the product makes this methodology particularly valuable for the preparation of compounds requiring specific electronic properties.

Electrochemical and Photochemical Methods

Electrochemical approaches to dihydroisoxazole synthesis have been explored as environmentally friendly alternatives to traditional chemical methods. These approaches typically involve the anodic oxidation of appropriate precursors to generate reactive intermediates that undergo intramolecular cyclization to form the heterocyclic products.

Photochemical methods have also been investigated for the generation of nitrile oxides and their subsequent cycloaddition reactions. These approaches offer the advantage of using light as a renewable energy source and often proceed under mild conditions with good selectivity.

The development of photoredox catalysis has opened new possibilities for the synthesis of dihydroisoxazole derivatives through the generation of radical intermediates that undergo novel cyclization pathways. These methods are still in the early stages of development but show considerable promise for the future.

Substrate Scope and Functional Group Tolerance

Electronic Effects in Substrate Reactivity

The electronic properties of substrates play a crucial role in determining the efficiency and selectivity of dihydroisoxazole synthesis. Electron-rich alkenes generally exhibit higher reactivity in dipolar cycloaddition reactions compared to electron-deficient systems, reflecting the electronic matching requirements of the frontier molecular orbital interactions [5] [2].

Aromatic substituents with electron-donating groups typically provide higher yields and better selectivity in cycloaddition reactions. Methoxy, methyl, and other alkyl substituents enhance the nucleophilicity of the alkene and facilitate the cycloaddition process. Conversely, electron-withdrawing groups such as nitro, cyano, and carbonyl functionalities can reduce reactivity but may provide beneficial regioselectivity in certain cases.

The position of substituents on aromatic rings significantly influences both the electronic properties and the steric environment around reactive centers. Ortho-substituents can provide beneficial steric effects that enhance selectivity, while para-substituents primarily influence electronic properties without introducing significant steric constraints.

Steric Factors and Substrate Design

Steric effects play an equally important role in determining the outcome of dihydroisoxazole synthesis. Bulky substituents near reactive centers can impede cyclization reactions but may also provide enhanced stereoselectivity through conformational constraints [20] [21].

The design of substrates for dihydroisoxazole synthesis must balance reactivity with selectivity considerations. Moderately bulky substituents often provide optimal results by enhancing selectivity without completely inhibiting reactivity. The use of temporary protecting groups can be employed to modulate steric effects during key bond-forming steps.

Conformational effects arising from substrate structure can profoundly influence reaction outcomes. Cyclic substrates often exhibit different reactivity patterns compared to acyclic analogs due to conformational constraints that affect the approach of reactive partners.

Reaction Optimization and Process Development

Temperature Effects and Kinetic Considerations

Temperature optimization is crucial for achieving optimal yields and selectivity in dihydroisoxazole synthesis. Most reactions proceed efficiently at temperatures between room temperature and 100 degrees Celsius, with the optimal temperature depending on the specific transformation and substrate structure [8] [22].

Kinetic studies have revealed that many dihydroisoxazole-forming reactions exhibit complex temperature dependencies, with competing pathways becoming accessible at elevated temperatures. Careful temperature control is essential to favor the desired transformation while minimizing side reactions.

The use of microwave heating has been explored as a method to achieve rapid temperature equilibration and reduced reaction times [22]. Microwave-assisted synthesis often provides improved yields and selectivity compared to conventional heating methods, particularly for reactions requiring elevated temperatures.

Solvent Effects and Reaction Media

Solvent selection plays a critical role in dihydroisoxazole synthesis, affecting both the reaction rate and the product selectivity [8] [23]. Polar protic solvents such as alcohols generally provide good results for most transformations, offering appropriate solvation of charged intermediates while maintaining adequate solubility for organic substrates.

The use of aqueous reaction media has gained increasing attention as an environmentally friendly alternative to organic solvents [6]. Water-based systems often provide enhanced selectivity due to hydrophobic effects that favor the formation of cyclic products over linear alternatives.

Ionic liquids and other novel reaction media have been explored for specific applications where traditional solvents are inadequate. These specialized media can provide unique solvation environments that enhance both reactivity and selectivity.

Stereochemical Control and Asymmetric Synthesis

Diastereoselective Synthesis Strategies

The control of stereochemistry in dihydroisoxazole synthesis has been achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled approaches [24] [20] [21]. Diastereoselectivity is often achieved through the use of substrates bearing existing stereogenic centers that direct the approach of incoming reactants.

Chiral auxiliaries have proven particularly effective for controlling the stereochemical outcome of cycloaddition reactions. The temporary attachment of chiral directing groups can provide high levels of stereoinduction while allowing for subsequent removal under mild conditions [20].

Substrate-controlled diastereoselection has been achieved through the careful design of substrates bearing strategically positioned stereogenic centers. The stereochemical information from existing centers can be transmitted to newly formed stereocenters through conformational effects and steric interactions.

Enantioselective Catalytic Methods

The development of enantioselective catalytic methods for dihydroisoxazole synthesis represents an active area of research. Chiral metal catalysts and organocatalysts have both been explored for achieving high levels of enantioselectivity in key bond-forming steps [25].

The use of chiral ligands in metal-catalyzed reactions can provide excellent enantioselectivity through the creation of well-defined chiral environments around the metal center. The design of effective chiral ligands requires careful consideration of both electronic and steric factors that influence the catalyst-substrate interactions.

Organocatalytic approaches using chiral amines, phosphoric acids, and other small-molecule catalysts have shown promise for specific transformation types. These methods often operate under mild conditions and avoid the use of toxic metal catalysts.

Mechanistic Understanding and Computational Studies

Computational Analysis of Reaction Pathways

Density functional theory calculations have provided valuable insights into the mechanisms of dihydroisoxazole-forming reactions [21] [26]. These computational studies have helped to rationalize observed selectivities and predict the outcomes of new transformations.

Transition state analysis has revealed the factors that control regioselectivity in dipolar cycloaddition reactions. The relative energies of competing transition states can be correlated with experimental selectivities, providing a quantitative framework for understanding reaction outcomes [26].

The use of computational methods for catalyst design has shown considerable promise for the development of new synthetic methodologies. Virtual screening of potential catalysts can identify promising candidates before experimental validation, accelerating the discovery process.

Kinetic and Thermodynamic Factors

The interplay between kinetic and thermodynamic factors in dihydroisoxazole synthesis has been studied through a combination of experimental and computational approaches [27]. Understanding these factors is crucial for optimizing reaction conditions and predicting product distributions.

Reaction coordinate analysis has revealed the energy profiles for key transformations, identifying rate-determining steps and potential side reaction pathways. This information is valuable for designing more efficient synthetic routes and avoiding problematic side reactions.

The role of solvent in stabilizing intermediates and transition states has been quantified through implicit and explicit solvation models. These studies have provided insights into the mechanisms of solvent effects and guided the selection of optimal reaction media.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Exact Mass

459.0794

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Yuan L, Choi K, Khosla C, Zheng X, Higashikubo R, Chicoine MR, Rich KM. Tissue transglutaminase 2 inhibition promotes cell death and chemosensitivity in glioblastomas. Mol Cancer Ther. 2005 Sep;4(9):1293-302. PubMed PMID: 16170020.

Explore Compound Types